

# The Scientific Journey of Centchroman (Ormeloxifene): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Centchroman |           |
| Cat. No.:            | B043507     | Get Quote |

#### Introduction

**Centchroman**, also known by its chemical name Ormeloxifene, stands as a significant achievement in the field of reproductive health and beyond. Developed at the Central Drug Research Institute (CDRI) in Lucknow, India, it is a non-steroidal, selective estrogen receptor modulator (SERM) with a unique pharmacological profile.[1][2] Initially synthesized in 1967, it was approved for marketing in India in 1991 and has since been a cornerstone of the country's national family planning program.[3][4] This technical guide provides an in-depth exploration of the history, development, mechanism of action, and clinical applications of **Centchroman**, tailored for researchers, scientists, and drug development professionals.

# **Historical Development and Synthesis**

The journey of **Centchroman** began at the CDRI with the goal of developing a non-steroidal oral contraceptive. After years of pre-clinical and clinical studies, it was introduced in the Indian market in the early 1990s under trade names like Saheli and Choice-7.[4][5] In 2016, it was incorporated into India's national family planning program under the name "Chhaya".[4][5]

## **Chemical Synthesis**

The synthesis of Ormeloxifene is a multi-step process. One of the primary methods involves a Grignard reaction of cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin with methylmagnesium iodide in tetrahydrofuran (THF). This reaction yields erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol. Subsequent cyclization



of this intermediate with polyphosphoric acid (PPA) at 75–80°C produces cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[2] An improved process involves the hydroarylation of phenol with 2,2-dimethyl-3-phenyl chromene in the presence of a Lewis acid to exclusively yield the trans-isomer, which is a precursor to Ormeloxifene.[6]



Click to download full resolution via product page

Caption: A simplified workflow for the chemical synthesis of Ormeloxifene.



# **Pharmacological Profile**

Ormeloxifene's unique therapeutic effects stem from its classification as a Selective Estrogen Receptor Modulator (SERM).[1][5] This means it exhibits tissue-specific estrogenic and antiestrogenic activities.[1][7]

#### **Mechanism of Action**

The primary mechanism of action of Ormeloxifene involves its interaction with estrogen receptors (ERs).[1][7] It exerts an anti-estrogenic effect on the uterus and breasts, while displaying estrogenic effects on bone.[1][8][9]

- Contraceptive Action: As a contraceptive, Ormeloxifene prevents the implantation of a
  fertilized egg in the endometrium.[1][3] It achieves this by creating an asynchrony between
  ovulation and the development of the uterine lining.[5] It also alters the cervical mucus,
  making it less permeable to sperm.[1] Unlike hormonal contraceptives, it does not suppress
  ovulation or significantly disrupt the hypothalamic-pituitary-ovarian axis.[1][10]
- Anti-Cancer Activity: Ormeloxifene has demonstrated anti-cancer potential, particularly in breast, head and neck, and cervical cancers.[2][11] Its anti-cancer effects are mediated through the modulation of several signaling pathways, including:
  - PI3K/Akt/mTOR Pathway: It inhibits the phosphorylation of AKT, leading to the suppression of the AKT/mTOR signaling pathway. This results in the stalling of the cell cycle and induction of apoptosis.[2][12]
  - Wnt/β-catenin Pathway: Ormeloxifene has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11] It can bind to β-catenin, repressing its nuclear localization and inhibiting the epithelial-mesenchymal transition (EMT).[11][13]





Click to download full resolution via product page

Caption: Ormeloxifene's inhibition of PI3K/Akt and Wnt/β-catenin pathways in cancer cells.

### **Pharmacokinetics**

Ormeloxifene is well-absorbed from the gastrointestinal tract, with peak serum concentrations observed approximately 4 hours after oral administration.[10][14] It has a long terminal half-life of about 170 hours, which allows for a convenient once-a-week dosing schedule for



contraception.[10][14] The drug is primarily metabolized in the liver and excreted through feces. [1]

| Parameter                                         | Value                | Reference |
|---------------------------------------------------|----------------------|-----------|
| Time to Peak Serum Concentration (Tmax)           | ~4 hours             | [10][14]  |
| Terminal Half-life (t1/2)                         | ~170 hours           | [10][14]  |
| Maximum Serum Concentration (Cmax) for 30 mg dose | 30.45 to 78.41 ng/ml | [15]      |
| Maximum Serum Concentration (Cmax) for 60 mg dose | 117 to 129 ng/ml     | [15]      |
| Area Under the Curve (AUC0–<br>∞) for 60 mg dose  | 5199 ± 1388 ng h/ml  | [15]      |

# **Clinical Applications and Efficacy**

**Centchroman**'s primary and most well-known application is as a non-hormonal oral contraceptive.[1][5] However, its therapeutic utility extends to other gynecological conditions.

# Contraception

The standard contraceptive regimen for Ormeloxifene is 30 mg taken twice a week for the first 12 weeks, followed by a maintenance dose of 30 mg once a week.[7][14] Clinical studies have reported its effectiveness to be between 93% and 100%.[8]

| Study Type             | Number of<br>Participants | Duration | Efficacy/Failur<br>e Rate  | Reference |
|------------------------|---------------------------|----------|----------------------------|-----------|
| Retrospective<br>Study | 146 women                 | 1 year   | Pearl Index:<br>2.05/HWY   | [4]       |
| Scoping Review         | 8 studies                 | Varied   | Effectiveness: 93% to 100% | [8]       |



# **Dysfunctional Uterine Bleeding (DUB)**

Ormeloxifene is also effective in the management of dysfunctional uterine bleeding.[7][10] The typical dosage for DUB is 60 mg twice a week for the first 12 weeks, followed by 60 mg once a week for the next 12 weeks.[14][16] Clinical trials have demonstrated a significant reduction in menstrual blood loss, an increase in hemoglobin levels, and a decrease in endometrial thickness.[16][17][18]

| Outcome<br>Measure              | Before<br>Treatment | After 6 Months<br>of Treatment | P-value | Reference |
|---------------------------------|---------------------|--------------------------------|---------|-----------|
| Median PBAC<br>Score            | 265                 | 27                             | <0.001  | [16]      |
| Mean<br>Hemoglobin<br>(g/dl)    | 9.15                | 10.36                          | <0.001  | [16]      |
| Mean Endometrial Thickness (mm) | 11.81               | 7.63                           | <0.001  | [16]      |

# **Other Potential Applications**

Research suggests that Ormeloxifene may also be beneficial in the management of mastalgia (breast pain) and fibroadenoma.[19] Furthermore, due to its estrogenic effect on bone, it has potential for the management of osteoporosis.[7][8] Its anti-cancer properties are also an active area of investigation.[2]

# **Experimental Protocols**

The development and characterization of Ormeloxifene have involved a range of experimental protocols, from chemical synthesis to biological evaluation.

# **Synthesis and Characterization**

The synthesis of Ormeloxifene and its analogs involves standard organic chemistry techniques. [20] Characterization of the synthesized compounds is typically performed using methods such



as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to confirm the chemical structure and purity.[13]

# **In Vitro Assays**

- Cell Proliferation Assays: To evaluate the anti-proliferative effects of Ormeloxifene on cancer cells, assays such as the MTT assay or colony formation assays are commonly used.[11]
- Immunoblotting: This technique is used to determine the effect of Ormeloxifene on the expression levels of key proteins in signaling pathways, such as Akt, pAkt, PI3K, and βcatenin.[12]
- Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Ormeloxifene to determine its effect on cell cycle progression.[12]
- Migration and Invasion Assays: Transwell migration and invasion assays are used to assess
  the ability of Ormeloxifene to inhibit the metastatic potential of cancer cells.[11]

#### In Vivo Animal Studies

Animal models, such as rats and mice, are crucial for studying the in vivo efficacy and safety of Ormeloxifene.[21] For anti-cancer studies, orthotopic xenograft mouse models are often used, where human cancer cells are implanted into the corresponding organ of immunodeficient mice.[13] Tumor growth and metastasis are then monitored following treatment with Ormeloxifene.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]
- 2. Anti-Cancer Potential of a Novel SERM Ormeloxifene PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijrcog.org [ijrcog.org]
- 5. Ormeloxifene Wikipedia [en.wikipedia.org]

### Foundational & Exploratory





- 6. WO2009078029A2 An improved process for the preparation of trans 3,4- diarylchroman and their derivatives Google Patents [patents.google.com]
- 7. What is Ormeloxifene used for? [synapse.patsnap.com]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Centchroman (Ormeloxifene): Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mims.com [mims.com]
- 15. torrentpharma.com [torrentpharma.com]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. ijrcog.org [ijrcog.org]
- 18. mdpi.com [mdpi.com]
- 19. jsafog.com [jsafog.com]
- 20. researchgate.net [researchgate.net]
- 21. Centchroman: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Scientific Journey of Centchroman (Ormeloxifene):
   A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b043507#history-and-development-of-centchroman-ormeloxifene]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com